

"2-Oxazolidinone, 3-methyl-" molecular weight and formula

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Compound of Interest

Compound Name: 2-Oxazolidinone, 3-methyl-

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In-Depth Technical Guide: 3-Methyl-2-Oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of 3-Methyl-2-oxazolidinone, a key intermediate in pharmaceutical and chemical synthesis.

Core Physicochemical Data

3-Methyl-2-oxazolidinone, also known as N-methyl-2-oxazolidone, is a heterocyclic organic compound. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C4H7NO2	[1] [2] [3]
Molecular Weight	101.10 g/mol	[3] [4]
CAS Number	19836-78-3	[1] [2]
Appearance	Colorless transparent liquid	[5]
Density	1.17 g/mL at 25 °C (lit.)	[6] [7]
Melting Point	15 °C (lit.)	[6] [7]
Boiling Point	87-90 °C at 1 mmHg (lit.)	[6] [7]
Refractive Index	n _{20/D} 1.454 (lit.)	[6] [7]

Synthesis Protocol: A Representative Method

While numerous methods exist for the synthesis of the oxazolidinone core, a general and illustrative protocol for the preparation of a substituted 2-oxazolidinone is presented here. This method can be adapted for the synthesis of 3-methyl-2-oxazolidinone by utilizing the appropriate starting materials, namely N-methylethanolamine.

Reaction: Cyclization of an N-substituted ethanolamine with a carbonylating agent.

Materials:

- N-methylethanolamine
- A suitable carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole)
- An appropriate solvent (e.g., toluene, dichloromethane)
- A base (if required, e.g., triethylamine, potassium carbonate)

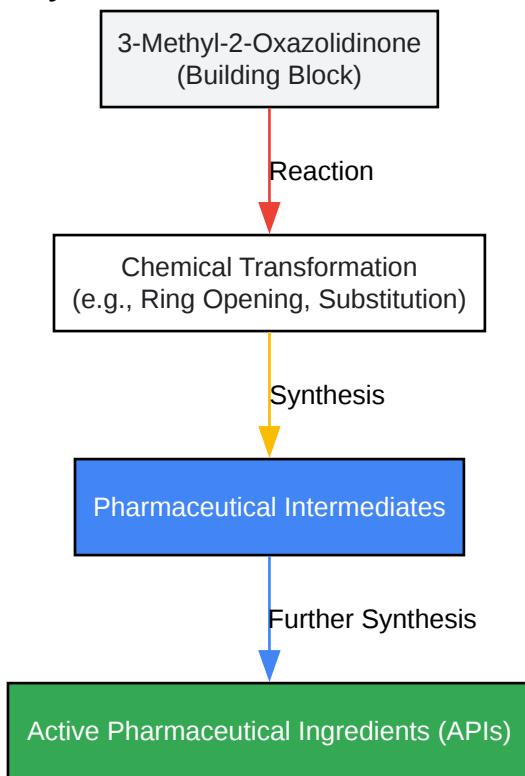
General Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylethanolamine in the chosen solvent.
- **Addition of Reagents:** Slowly add the carbonylating agent to the solution. If a base is required to neutralize any acidic byproducts (like HCl from phosgene), it should be added at this stage.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reagents used. It may involve washing with water or brine to remove any water-soluble impurities, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
- **Purification:** Remove the solvent under reduced pressure. The crude product can then be purified by distillation under vacuum or by column chromatography on silica gel to yield pure 3-methyl-2-oxazolidinone.

Applications in Synthesis

3-Methyl-2-oxazolidinone is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the oxazolidinone ring and its ability to serve as a precursor for more complex molecules.[\[5\]](#)

Role of 3-Methyl-2-Oxazolidinone in Chemical Synthesis



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Caption: Synthetic pathway from 3-methyl-2-oxazolidinone to APIs.

Oxazolidinones, as a class of compounds, are known for their significant biological activity, most notably as antibacterial agents.^[8] They function by inhibiting bacterial protein synthesis, a mechanism that makes them effective against a range of Gram-positive bacteria.^{[8][9]} The core oxazolidinone structure is a key pharmacophore in several approved drugs.^[10] Consequently, 3-methyl-2-oxazolidinone serves as a crucial starting material or intermediate in the synthesis of these and other novel therapeutic agents.^[5]

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